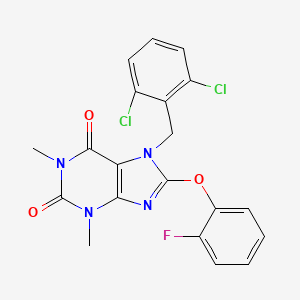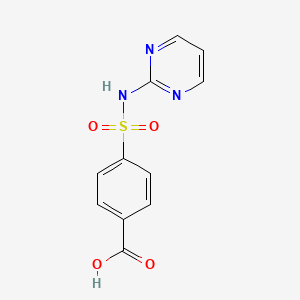![molecular formula C25H24ClN3O3S2 B14946297 2-{1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14946297.png)
2-{1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-(3-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thienyl group, and an imidazolidinyl core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(3-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the imidazolidinyl core, followed by the introduction of the chlorophenyl and thienyl groups. The final step involves the acetylation of the compound to introduce the methoxyphenyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-(3-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo and thioxo groups to hydroxyl and thiol groups, respectively.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phenyl derivatives.
Applications De Recherche Scientifique
2-{1-(3-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{1-(3-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{1-(3-CHLOROPHENYL)-3-[2-(2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
- 2-{1-(3-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-HYDROXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{1-(3-CHLOROPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C25H24ClN3O3S2 |
|---|---|
Poids moléculaire |
514.1 g/mol |
Nom IUPAC |
2-[1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24ClN3O3S2/c1-16-11-13-34-22(16)10-12-28-21(15-23(30)27-18-6-8-20(32-2)9-7-18)24(31)29(25(28)33)19-5-3-4-17(26)14-19/h3-9,11,13-14,21H,10,12,15H2,1-2H3,(H,27,30) |
Clé InChI |
UQEADXHOYSKSHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)CCN2C(C(=O)N(C2=S)C3=CC(=CC=C3)Cl)CC(=O)NC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946215.png)
![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
![ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14946230.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14946232.png)


![N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B14946240.png)

![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B14946276.png)
![Ethyl 2-({[4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946279.png)
![1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14946287.png)
![Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[(cyclohexyl)(methyl)amino]-](/img/structure/B14946292.png)
![3-[4-(cyclohexylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14946295.png)
